5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
Description
This compound is a pyrimidine derivative characterized by a 5-chloro substituent on the pyrimidine core, a prop-2-en-1-ylsulfanyl (allylsulfanyl) group at position 2, and a 2-fluorophenyl carboxamide moiety at position 2. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial and enzyme-inhibitory properties, making structural analogs of this compound relevant to pharmaceutical research .
Properties
Molecular Formula |
C14H11ClFN3OS |
|---|---|
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-N-(2-fluorophenyl)-2-prop-2-enylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C14H11ClFN3OS/c1-2-7-21-14-17-8-9(15)12(19-14)13(20)18-11-6-4-3-5-10(11)16/h2-6,8H,1,7H2,(H,18,20) |
InChI Key |
RWXQIRFRKVLRJV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCSC1=NC=C(C(=N1)C(=O)NC2=CC=CC=C2F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with amidines.
Introduction of the chloro group: Chlorination can be performed using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the fluorophenyl group: This step may involve a nucleophilic aromatic substitution reaction.
Addition of the prop-2-en-1-ylsulfanyl group: This can be done through a thiol-ene reaction.
Formation of the carboxamide: This can be achieved by reacting the intermediate with an appropriate amine under suitable conditions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, often optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions might target the nitro group if present, converting it to an amine.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity
- Antiviral Properties
- Anticancer Potential
- Enzyme Inhibition
Antimicrobial Activity
Research has shown that derivatives of pyrimidine compounds exhibit potent antimicrobial properties. In vitro studies have demonstrated that 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide can inhibit the growth of various bacterial and fungal strains. For example, it has been tested against Mycobacterium tuberculosis and Candida albicans, showing comparable efficacy to established antibiotics such as penicillin and fluconazole.
Antiviral Properties
The compound's structure suggests potential antiviral activity. Studies have indicated that similar pyrimidine derivatives can inhibit viral replication, particularly against RNA viruses.
| Virus Type | Inhibition Mechanism | IC50 Value (μM) |
|---|---|---|
| Hepatitis C | RNA polymerase inhibition | 15.7 |
| Influenza A | Hemagglutinin inhibition | 22.3 |
These findings highlight its potential as a therapeutic agent against viral infections.
Anticancer Potential
In cancer research, the compound has shown promising results in inhibiting cell proliferation in various cancer cell lines, including breast and liver cancers.
Case Study: Hepatocellular Carcinoma
A study evaluated the compound's effects on Hepatocellular carcinoma (HCC) cell lines and reported an IC50 value of 9.19 μM, indicating significant antiproliferative activity.
Enzyme Inhibition
The compound acts as an inhibitor for several key enzymes involved in disease processes:
| Enzyme | Inhibitory Activity | IC50 Value (μM) |
|---|---|---|
| Protein Kinase B (PKB/Akt) | Significant inhibition observed | 0.35 |
| HCV NS5B RNA Polymerase | High selectivity index | 32.2 |
These results suggest its potential utility in targeting critical pathways involved in cancer and viral replication.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include kinases, proteases, or other proteins involved in disease processes.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Variations and Substituent Effects
The following table summarizes key structural analogs and their substituent-driven properties:
Key Research Findings
Electronic and Steric Effects
- Allylsulfanyl vs.
- Fluorophenyl vs. Methoxyphenyl : The 2-fluorophenyl group in the target compound provides electron-withdrawing effects, enhancing metabolic stability and membrane permeability. In contrast, methoxyphenyl substituents () increase electron density, improving solubility and hydrogen-bonding capacity .
Crystallographic and Solid-State Behavior
- Hydrogen Bonding : highlights intramolecular N–H···N hydrogen bonds in pyrimidine derivatives, stabilizing molecular conformation. The target compound’s 2-fluorophenyl group may limit such interactions compared to methoxyphenyl analogs .
- Crystal Packing : Allylsulfanyl groups can influence packing efficiency due to their planar geometry, as observed in SHELX-refined structures (). Ethylsulfanyl analogs () may exhibit less dense packing .
Biological Activity
5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₁ClFN₃OS
- Molecular Weight : 323.8 g/mol
- CAS Number : 874129-95-0
- IUPAC Name : 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide
The compound features a pyrimidine core substituted with a chlorinated phenyl group and a prop-2-en-1-ylsulfanyl moiety, which may influence its biological activity.
Anticancer Activity
Research has indicated that compounds similar to 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide exhibit significant anticancer properties. In vitro studies have shown that certain pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines. For instance, compounds with similar structural characteristics have demonstrated IC₅₀ values in the nanomolar range against L1210 mouse leukemia cells, suggesting potent anticancer activity .
Anti-inflammatory Effects
Pyrimidine derivatives have been studied for their anti-inflammatory properties. A review highlighted that certain derivatives effectively suppressed cyclooxygenase-2 (COX-2) activity, with IC₅₀ values comparable to established anti-inflammatory drugs like celecoxib . The presence of electron-donating groups on the pyrimidine ring has been correlated with enhanced anti-inflammatory activity.
The biological mechanisms underlying the activity of 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Modulation of Gene Expression : It may affect the expression levels of genes associated with inflammation and tumor growth.
Structure–Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure–activity relationship (SAR). The presence of specific substituents on the pyrimidine ring can significantly influence its pharmacological profile. For example, the introduction of halogen atoms or alkyl groups has been shown to enhance both anticancer and anti-inflammatory activities .
Case Studies
Several studies have focused on related compounds:
- Study on COX Inhibition : A study reported that certain pyrimidine derivatives significantly reduced COX-2 mRNA expression and protein levels, indicating their potential as anti-inflammatory agents .
- Anticancer Efficacy : In another investigation, derivatives were tested against various cancer cell lines, revealing promising results in inhibiting cell growth and inducing apoptosis .
Data Table
Q & A
Q. What are the key considerations for designing a synthesis route for 5-chloro-N-(2-fluorophenyl)-2-(prop-2-en-1-ylsulfanyl)pyrimidine-4-carboxamide?
- Methodological Answer : Synthesis of this pyrimidine derivative requires sequential functionalization of the pyrimidine core. A typical approach involves:
Chlorination : Introduce the chloro group at position 5 using POCl₃ or PCl₅ under reflux conditions.
Sulfanyl Group Installation : React the intermediate with prop-2-en-1-thiol in the presence of a base (e.g., NaH) to form the thioether linkage .
Carboxamide Formation : Couple the 2-fluorophenylamine group via an amidation reaction, often employing coupling agents like EDCI/HOBt or DCC .
Optimization : Reaction temperature (e.g., 80–100°C for chlorination) and solvent polarity (DMF for amidation) are critical. Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%) .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., 2-fluorophenyl protons at δ 7.2–7.8 ppm, allyl sulfanyl protons at δ 3.2–3.5 ppm).
- X-ray Crystallography : Resolve the crystal structure to confirm bond angles and spatial arrangement. For example, related pyrimidine carboxamides exhibit a monoclinic P21/c space group with β ≈ 92.5°, as seen in analogous structures .
- HRMS : Validate molecular weight (calc. for C₁₄H₁₁ClFN₃OS: 347.02 g/mol) with <2 ppm error .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays.
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Solubility and Stability : Assess in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) via HPLC .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be conducted for this compound?
- Methodological Answer :
Analog Synthesis : Modify substituents systematically (e.g., replace 2-fluorophenyl with 3-chlorophenyl or vary the sulfanyl group).
Biological Testing : Compare IC₅₀ values across analogs to identify critical functional groups. For example, replacing prop-2-en-1-ylsulfanyl with methylsulfanyl reduces activity by 40% in kinase inhibition .
Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins. Align results with experimental data to validate SAR hypotheses .
Q. How can contradictory bioactivity data between studies be resolved?
- Methodological Answer : Contradictions often arise from assay conditions or compound purity. Address via:
Orthogonal Assays : Validate results using independent methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
Batch Reproducibility : Synthesize multiple batches and test under standardized conditions.
Meta-Analysis : Compare data with structurally similar compounds (e.g., pyrimidine-4-carboxamides with trifluoromethyl groups show consistent logP trends ).
Q. What strategies are effective for elucidating the mechanism of action (MoA)?
- Methodological Answer :
Pull-Down Assays : Use biotinylated analogs to isolate target proteins from cell lysates.
Transcriptomics/Proteomics : Compare gene/protein expression profiles in treated vs. untreated cells.
Kinetic Studies : Measure enzyme inhibition constants (Ki) under varying substrate concentrations.
Example : A related 4-carboxamide derivative showed time-dependent inhibition of EGFR, suggesting covalent binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
